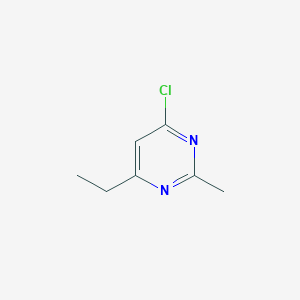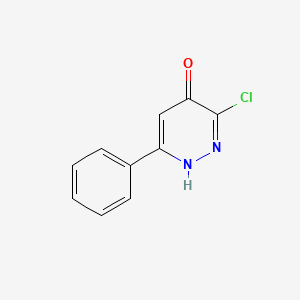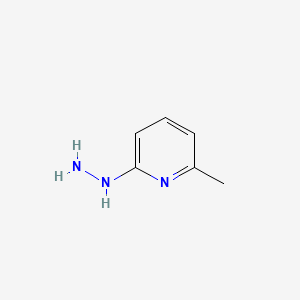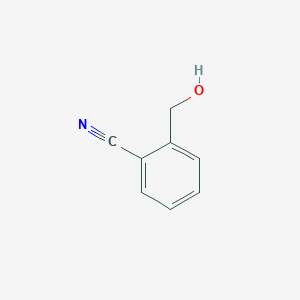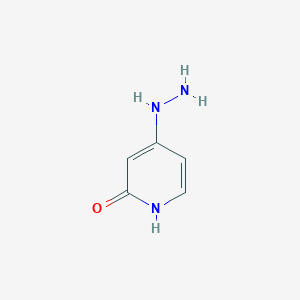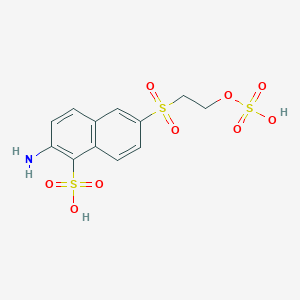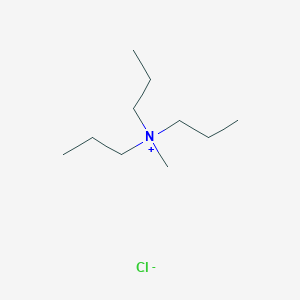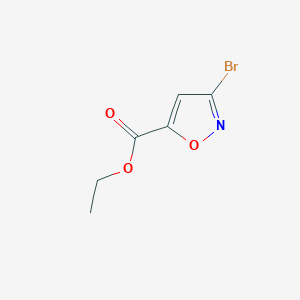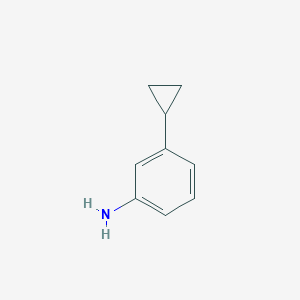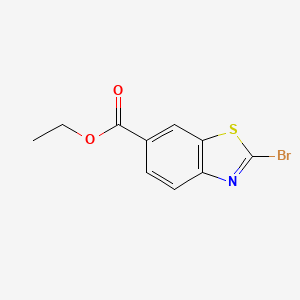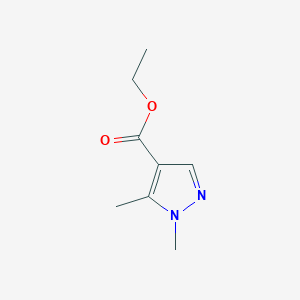
ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate (EDMP) is a widely used organic compound, with a variety of applications in scientific research. It is a white, crystalline solid with a molecular weight of 195.22 g/mol and a melting point of 92-94°C. EDMP is a pyrazole derivative and belongs to the class of compounds known as heterocyclic compounds. It is a versatile compound, with a wide range of applications in organic synthesis, medicinal chemistry and biochemistry.
Applications De Recherche Scientifique
Structural and Spectral Analysis
Research on ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate and its derivatives has primarily focused on structural and spectral investigations. Studies utilizing combined experimental and theoretical approaches have elucidated the structural characteristics of pyrazole derivatives. For instance, the structural, spectral, and theoretical analyses of certain pyrazole compounds have been conducted using NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction, supplemented by density functional theory (DFT) calculations. These studies aim to understand the electronic structure and molecular geometry, providing insights into the physical and chemical properties of pyrazole derivatives (Viveka et al., 2016), (Viveka et al., 2016).
Corrosion Inhibition
Pyrazole derivatives have shown promise as corrosion inhibitors for metals in acidic environments. The inhibitory effect of certain bipyrazolic compounds on steel corrosion in hydrochloric acid solutions was demonstrated through various analytical methods. These studies reveal the potential of pyrazole derivatives as effective corrosion inhibitors, highlighting their practical applications in protecting metals against corrosion (Tebbji et al., 2005).
Synthesis and Characterization
The synthesis and characterization of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate derivatives have been extensively studied. These compounds are synthesized through various chemical reactions, and their structures are elucidated using techniques such as NMR, IR, and X-ray crystallography. Such research not only advances the understanding of pyrazole chemistry but also explores the potential applications of these compounds in various fields, including materials science and pharmaceuticals (Viveka et al., 2016).
Photophysical Properties
The study of photophysical properties of pyrazole derivatives, including their photochromism, has been of interest. These properties are essential for applications in materials science, where the reversible color changes of pyrazole compounds upon light irradiation can be exploited in developing optical devices and sensors. The investigation into the photophysical behavior of these compounds contributes to the broader field of photochemistry and photophysics (Yokoyama et al., 2004).
Antimicrobial and Anticancer Activity
Pyrazole derivatives have also been evaluated for their biological activities, including antimicrobial and anticancer effects. The synthesis of novel pyrazole compounds and their subsequent screening for biological activities is a crucial step in drug discovery. These studies provide valuable information on the potential therapeutic uses of pyrazole derivatives (Hafez et al., 2016).
Propriétés
IUPAC Name |
ethyl 1,5-dimethylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5-9-10(3)6(7)2/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPSXJWSGYSVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515758 | |
| Record name | Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate | |
CAS RN |
85290-77-3 | |
| Record name | Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



